
(2S,6S)-2-Methyl-6-(phenylsulfanyl)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,6S)-2-Methyl-6-(phenylsulfanyl)cyclohexan-1-one is a chiral compound with a unique structure that includes a cyclohexanone ring substituted with a methyl group and a phenylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2-Methyl-6-(phenylsulfanyl)cyclohexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone as the core structure.
Substitution Reactions:
Chiral Catalysts: To ensure the correct stereochemistry, chiral catalysts or chiral auxiliaries are used during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Optimization of Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,6S)-2-Methyl-6-(phenylsulfanyl)cyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form alcohols.
Substitution: The methyl and phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
(2S,6S)-2-Methyl-6-(phenylsulfanyl)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (2S,6S)-2-Methyl-6-(phenylsulfanyl)cyclohexan-1-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the unique structure of the compound.
Pathways: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,6S)-2-(2-Chlorophenyl)-6-hydroxy-2-(methylamino)cyclohexanone
- (2S)-2β,6α-Bis(anilinooxy)cyclohexanone
- (2S,6S)-2,6-Bis(diphenylthiophophinyl)cyclohexanone
Uniqueness
(2S,6S)-2-Methyl-6-(phenylsulfanyl)cyclohexan-1-one is unique due to its specific stereochemistry and the presence of both a methyl and a phenylsulfanyl group. This combination of features imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
Propriétés
Numéro CAS |
66032-98-2 |
|---|---|
Formule moléculaire |
C13H16OS |
Poids moléculaire |
220.33 g/mol |
Nom IUPAC |
(2S,6S)-2-methyl-6-phenylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C13H16OS/c1-10-6-5-9-12(13(10)14)15-11-7-3-2-4-8-11/h2-4,7-8,10,12H,5-6,9H2,1H3/t10-,12-/m0/s1 |
Clé InChI |
IYYZLLOLTALGGE-JQWIXIFHSA-N |
SMILES isomérique |
C[C@H]1CCC[C@@H](C1=O)SC2=CC=CC=C2 |
SMILES canonique |
CC1CCCC(C1=O)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Acetylsulfanyl)ethyl]-N,N-dimethylhexadecan-1-aminium bromide](/img/structure/B14480798.png)
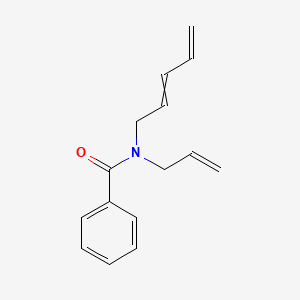
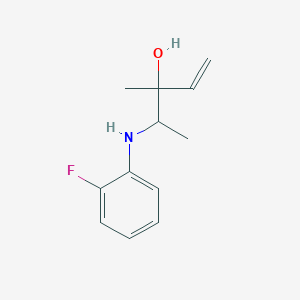

![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B14480814.png)

oxophosphanium](/img/structure/B14480820.png)
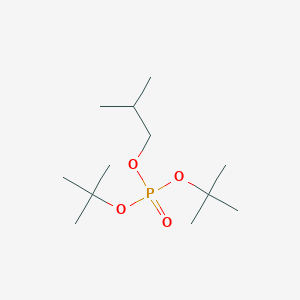
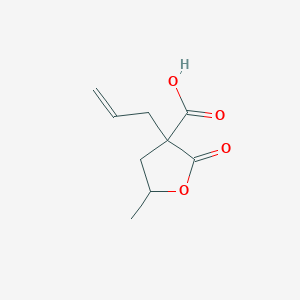
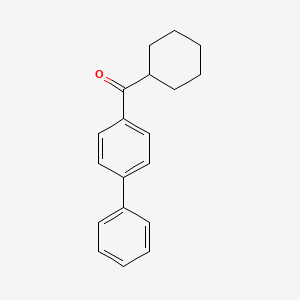
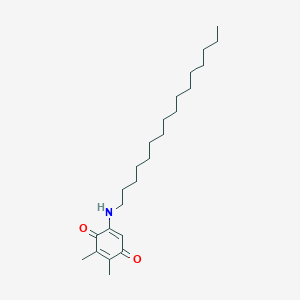
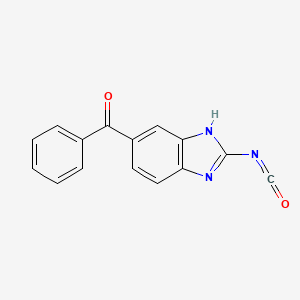
![2,2'-[1,2-Phenylenebis(carbonyloxy)]di(prop-2-enoic acid)](/img/structure/B14480863.png)
![Diphenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14480871.png)
